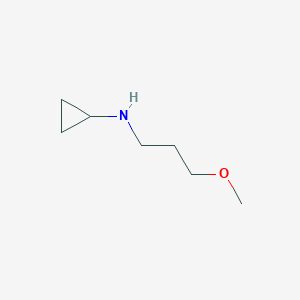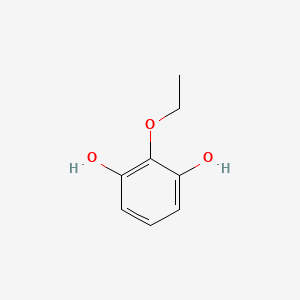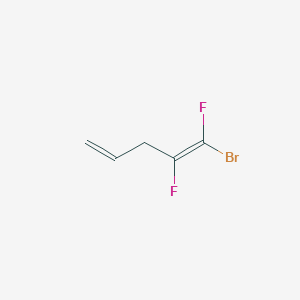
1-Bromo-1,2-difluoro-1,4-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,2-difluoro-1,4-pentadiene is an organic compound with the molecular formula C5H5BrF2. It is a conjugated diene, characterized by the presence of bromine and fluorine atoms attached to the carbon chain. This compound is primarily used in research settings and has various applications in the fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoro-1,4-pentadiene can be synthesized through the halogenation of 1,4-pentadiene. The process involves the addition of bromine and fluorine atoms to the carbon chain. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions. These reactions are conducted in specialized reactors designed to handle the reactive nature of halogens and ensure the safety and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1,2-difluoro-1,4-pentadiene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds in the diene system.
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HBr, HCl) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,2-difluoro-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers and advanced composites.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of the compound are investigated for their potential biological activities and therapeutic uses.
Wirkmechanismus
The mechanism by which 1-Bromo-1,2-difluoro-1,4-pentadiene exerts its effects primarily involves electrophilic addition and substitution reactions. The compound’s conjugated diene system allows for resonance stabilization of intermediates, facilitating these reactions. The presence of bromine and fluorine atoms influences the compound’s reactivity and the types of products formed .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Pentadiene: Another conjugated diene with similar reactivity but lacking halogen atoms.
1-Bromo-2-fluoroethene: A related compound with a simpler structure and different reactivity profile.
Uniqueness: 1-Bromo-1,2-difluoro-1,4-pentadiene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other conjugated dienes. This makes it a valuable compound for specialized research applications and the development of new materials .
Eigenschaften
Molekularformel |
C5H5BrF2 |
|---|---|
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
(1Z)-1-bromo-1,2-difluoropenta-1,4-diene |
InChI |
InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4+ |
InChI-Schlüssel |
JVBBHFCPHKUCMW-SNAWJCMRSA-N |
Isomerische SMILES |
C=CC/C(=C(\F)/Br)/F |
Kanonische SMILES |
C=CCC(=C(F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
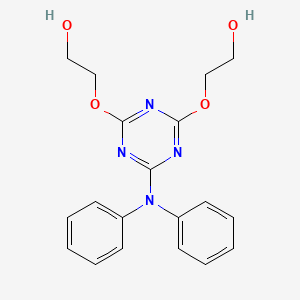
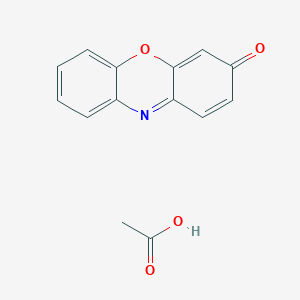
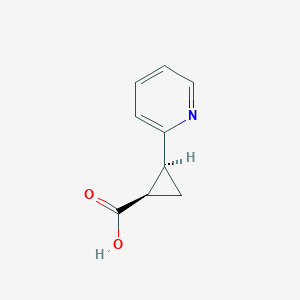
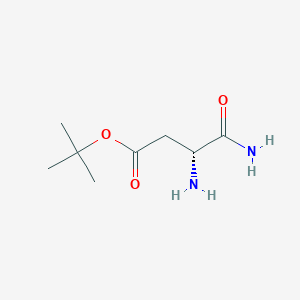
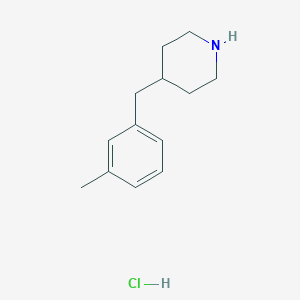
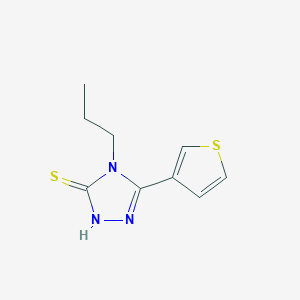

![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
